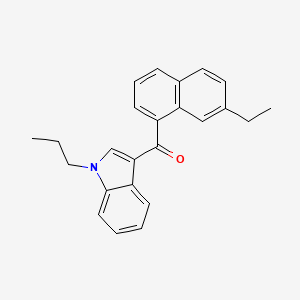
Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- is a synthetic compound with the molecular formula C24H23NO. This compound belongs to the class of synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. It is known for its complex structure, which includes a naphthalene ring and an indole ring, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- typically involves the reaction of 7-ethyl-1-naphthalenyl and 1-propyl-1H-indol-3-yl groups under specific conditions. The reaction often requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. The precise reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions
Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学研究应用
Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of synthetic cannabinoids and their interactions with various reagents.
Biology: Researchers use this compound to investigate its effects on biological systems, including its interaction with cannabinoid receptors.
Medicine: It has potential therapeutic applications, such as pain management and anti-inflammatory effects, although more research is needed to fully understand its benefits and risks.
Industry: This compound is used in the development of new materials and chemical processes
作用机制
The mechanism of action of Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which regulates various physiological processes. The compound binds to these receptors, mimicking the effects of natural cannabinoids and influencing pathways related to pain, mood, and appetite .
相似化合物的比较
Similar Compounds
1-Naphthalenyl(1-pentyl-1H-indol-3-yl)methanone: Another synthetic cannabinoid with a similar structure but different side chains.
1-Naphthalenyl(1-butyl-1H-indol-3-yl)methanone: Similar in structure but with a butyl group instead of a propyl group
Uniqueness
Methanone, (7-ethyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- is unique due to its specific combination of the naphthalene and indole rings, along with the ethyl and propyl side chains. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
824960-57-8 |
|---|---|
分子式 |
C24H23NO |
分子量 |
341.4 g/mol |
IUPAC 名称 |
(7-ethylnaphthalen-1-yl)-(1-propylindol-3-yl)methanone |
InChI |
InChI=1S/C24H23NO/c1-3-14-25-16-22(19-9-5-6-11-23(19)25)24(26)20-10-7-8-18-13-12-17(4-2)15-21(18)20/h5-13,15-16H,3-4,14H2,1-2H3 |
InChI 键 |
KRWLDGSOXOZAQJ-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


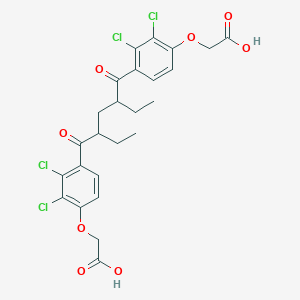
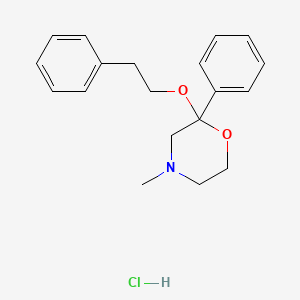
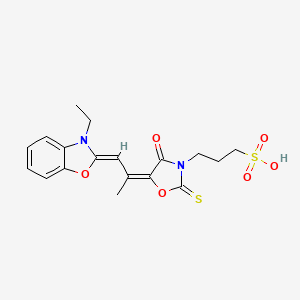
![3-butyl-7-(2,5-dimethylphenyl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12720899.png)
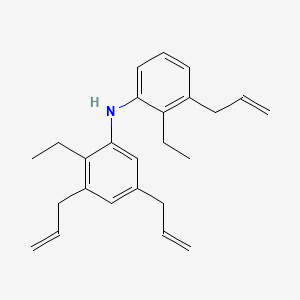
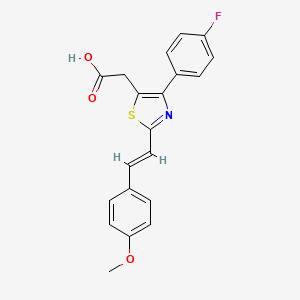

![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12720910.png)

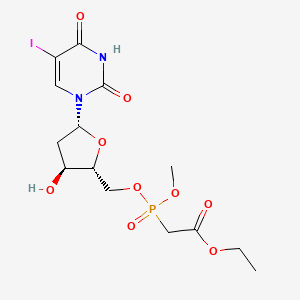

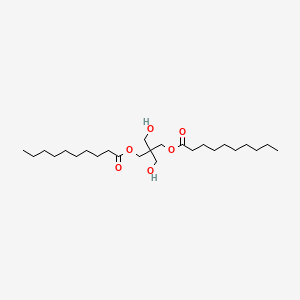
![N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B12720943.png)

